3-(2-Carboxyethyl)benzoic acid structure elucidation
3-(2-Carboxyethyl)benzoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(2-Carboxyethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-(2-Carboxyethyl)benzoic acid (CAS: 161265-32-3). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results. By integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, we present a self-validating workflow that ensures the unambiguous confirmation of the compound's identity, purity, and molecular structure.
Introduction and Preliminary Assessment
3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid derivative used as an intermediate in the synthesis of various organic molecules, including pharmacologically active compounds.[1] Given its role in complex synthetic pathways, the absolute confirmation of its structure is a critical prerequisite for ensuring the quality, safety, and efficacy of downstream products. This guide outlines the logical workflow for its structural verification.
The hypothesized structure and its fundamental properties are presented below.
Figure 1: Hypothesized Structure of 3-(2-Carboxyethyl)benzoic acid
Table 1: Physicochemical Properties of 3-(2-Carboxyethyl)benzoic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 161265-32-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~177 °C | [1][4] |
| IUPAC Name | 3-(2-carboxyethyl)benzoic acid |[3] |
Index of Hydrogen Deficiency (IHD)
A foundational step in structure elucidation is calculating the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds in a molecule.
For C₁₀H₁₀O₄:
-
Reference Saturated Alkane Formula: CₙH₂ₙ₊₂ = C₁₀H₂₂
-
IHD = ½ [(2C + 2) - H] = ½ [(2 * 10 + 2) - 10] = ½[5] = 6
An IHD of 6 is consistent with the proposed structure, which contains one benzene ring (4 degrees of unsaturation) and two carbonyl groups (1 degree of unsaturation each), totaling 6.
Mass Spectrometry: Elemental Composition and Fragmentation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is prioritized over nominal mass MS as it provides the exact mass of the molecule, allowing for the unequivocal confirmation of its elemental composition. For a dicarboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the technique of choice due to the ease with which carboxylic acids are deprotonated to form stable [M-H]⁻ anions.
Experimental Protocol: LC-HRMS (ESI⁻)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 acetonitrile:water mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Negative Ion Mode):
-
Ion Source: Heated Electrospray Ionization (HESI).
-
Scan Range: m/z 50-500.
-
Resolution: >70,000.
-
Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to induce fragmentation.
-
Expected Data and Interpretation
The primary goal is to match the experimentally observed exact mass with the theoretically calculated mass for C₁₀H₁₀O₄.
Table 2: Predicted HRMS Data for C₁₀H₁₀O₄
| Ion Species | Calculated Exact Mass | Expected Observation |
|---|---|---|
| [M] | 194.05791 | - |
| [M-H]⁻ | 193.05062 | Primary ion observed in full scan MS |
| [M+Cl]⁻ | 229.02730 | Potential adduct if chlorinated solvents are present |
The fragmentation pattern in MS/MS provides direct structural evidence. The ethyl linkage and the two carboxyl groups are expected points of cleavage.
Caption: Expected MS/MS fragmentation pathway for 3-(2-Carboxyethyl)benzoic acid.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For carboxylic acids, the spectral signature is unmistakable due to the exceptionally broad O-H stretching vibration that results from strong hydrogen-bonded dimers.[5][6] This broad feature, combined with the sharp C=O stretch, provides a definitive fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact.
-
Scan Parameters: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform 16-32 scans to achieve a good signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Expected Data and Interpretation
The spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.
Table 3: Characteristic IR Absorption Bands for 3-(2-Carboxyethyl)benzoic acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
|---|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded dimer)[6][7] |
| ~3050 | Medium, Sharp | C-H stretch | Aromatic C-H |
| ~2950 | Medium, Sharp | C-H stretch | Aliphatic C-H (ethyl chain) |
| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (conjugated)[7][8] |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |
| ~1300 | Strong | C-O stretch | Carboxylic Acid C-O |
| ~920 | Broad, Medium | O-H bend | Carboxylic Acid (out-of-plane)[6] |
Caption: Correlation of functional groups to their expected IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Connectivity
Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation, providing definitive information about the chemical environment, connectivity, and spatial arrangement of atoms.[9] A combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon-hydrogen framework. For this molecule, a solvent like DMSO-d₆ is ideal as it readily dissolves the compound and shifts the highly acidic carboxyl protons to a downfield region where they are easily observed.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable acidic protons will disappear.[11]
-
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program).
Expected Data and Interpretation
Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Hₐ | ~12.5 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |
| H₁ | ~7.9 | Singlet (s) | 1H | Aromatic Proton (Position 2) |
| H₂ | ~7.8 | Doublet (d) | 1H | Aromatic Proton (Position 4) |
| H₃ | ~7.4 | Triplet (t) | 1H | Aromatic Proton (Position 5) |
| H₄ | ~7.9 | Doublet (d) | 1H | Aromatic Proton (Position 6) |
| H₅ | ~2.9 | Triplet (t) | 2H | Methylene Protons (-CH₂-Ar) |
| H₆ | ~2.6 | Triplet (t) | 2H | Methylene Protons (-CH₂-COOH) |
Note: The aromatic region splitting is a prediction for a simple first-order system; the actual spectrum may show more complex coupling.
Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~174 | Quaternary (C) | Aliphatic Carboxyl Carbon (-C OOH) |
| ~167 | Quaternary (C) | Aromatic Carboxyl Carbon (-C OOH)[12] |
| ~142 | Quaternary (C) | Aromatic C3 (substituted) |
| ~132 | Quaternary (C) | Aromatic C1 (substituted) |
| ~131 | Tertiary (CH) | Aromatic C5 |
| ~129 | Tertiary (CH) | Aromatic C6 |
| ~128 | Tertiary (CH) | Aromatic C4 |
| ~127 | Tertiary (CH) | Aromatic C2 |
| ~35 | Secondary (CH₂) | Methylene Carbon (-C H₂-Ar) |
| ~30 | Secondary (CH₂) | Methylene Carbon (-C H₂-COOH) |
Caption: Key 2D NMR correlations confirming the ethyl chain connectivity.
Chromatographic Purity Assessment
Authoritative Grounding: While spectroscopy confirms structure, it does not guarantee purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates.[13] For acidic compounds like this, a reversed-phase method with an acidified mobile phase is crucial to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxyl groups.[14]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[13]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to any impurity peaks. A purity level of >98% is typically required for drug development applications.
Integrated Analysis and Final Confirmation
The process of structure elucidation relies on the convergence of evidence from orthogonal analytical techniques. Each experiment provides a piece of the puzzle, and only when they form a single, coherent picture can the structure be considered confirmed.
Caption: Integrated workflow for the structure elucidation of 3-(2-Carboxyethyl)benzoic acid.
References
-
BIOSYNCE. (n.d.). 3-(2-Carboxyethyl)benzoic Acid CAS 161265-32-3. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Structure Elucidation. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Carboxyethyl)benzoic acid. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
GL Sciences Inc. (n.d.). Analysis of Benzoic acid. Retrieved from [Link]
-
Michigan State University. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. Search | BLDpharm [bldpharm.com]
- 3. 3-(2-Carboxyethyl)benzoic acid | C10H10O4 | CID 11344556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-carboxyethyl)benzoic acid | 161265-32-3 [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glsciences.com [glsciences.com]
